molecular formula C24H24N6O2 B15080426 N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B15080426
M. Wt: 428.5 g/mol
InChI Key: BBDWXFLYNMADFR-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with a molecular formula of C24H24N6O2 and a molecular weight of 428.498 g/mol . This compound is part of the pyrazole family, known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde and 3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide . The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, such as the presence of both ethoxy and phenyl groups, which may contribute to its distinct biological and chemical properties. This uniqueness can make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H24N6O2

Molecular Weight

428.5 g/mol

IUPAC Name

N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H24N6O2/c1-4-32-23-13-9-8-12-19(23)21-14-22(27-26-21)24(31)28-25-15-20-16(2)29-30(17(20)3)18-10-6-5-7-11-18/h5-15H,4H2,1-3H3,(H,26,27)(H,28,31)/b25-15+

InChI Key

BBDWXFLYNMADFR-MFKUBSTISA-N

Isomeric SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=C(N(N=C3C)C4=CC=CC=C4)C

Canonical SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=C(N(N=C3C)C4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.